6-Bromo-5-fluoroquinoline molecular weight and formula
6-Bromo-5-fluoroquinoline molecular weight and formula
An In-depth Technical Guide to 6-Bromo-5-fluoroquinoline: A Key Building Block in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-bromo-5-fluoroquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development. Its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive molecules. This document will delve into its fundamental properties, synthesis, applications, and the critical considerations for its use in a laboratory setting.
Core Molecular Attributes of 6-Bromo-5-fluoroquinoline
6-Bromo-5-fluoroquinoline is a halogenated quinoline derivative. The strategic placement of the bromine and fluorine atoms on the quinoline core imparts specific physicochemical properties that are highly sought after in medicinal chemistry.
Molecular Formula and Weight
The fundamental identity of a chemical compound begins with its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.
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Molecular Formula: C9H5BrFN[1]
It is critical to distinguish 6-bromo-5-fluoroquinoline from its isomers, such as 5-bromo-6-fluoroquinoline[2][3][5], 6-bromo-8-fluoroquinoline[6], and 8-bromo-6-fluoroquinoline[7], as the position of the halogen substituents significantly influences the molecule's reactivity and biological activity.
Chemical Structure and Properties
The arrangement of atoms and bonds dictates the molecule's behavior in chemical reactions and its interactions with biological targets.
Table 1: Physicochemical Properties of Bromo-fluoroquinoline Isomers
| Property | 6-Bromo-5-fluoroquinoline | 5-Bromo-6-fluoroquinoline | 6-Bromo-5,7-difluoroquinoline |
| CAS Number | Not explicitly found, isomer CAS is 107224-21-5[3][5] | 107224-21-5[3][5] | 1022091-49-1[8] |
| Molecular Formula | C9H5BrFN[1] | C9H5BrFN[2][3] | C9H4BrF2N[8] |
| Molecular Weight | ~226.05 g/mol [1] | 226.048 g/mol [2][3] | 244.04 g/mol [8] |
| Melting Point | Data not available | 102-104 °C[2] | 87-92 °C[8] |
| Physical Form | Solid (predicted) | Solid[2] | Solid[8] |
| InChI Key | SBNILQRRTOQGGB-UHFFFAOYSA-N[1] | BEKXRHNEJQGHMH-UHFFFAOYSA-N[3] | DUAWZZRBLJDTQC-UHFFFAOYSA-N[8] |
| SMILES | C1=CC2=C(C=CC(=C2F)Br)N=C1[1] | FC1=CC=C2N=CC=CC2=C1Br[3] | Fc1cc2ncccc2c(F)c1Br[8] |
Synthesis of Halogenated Quinolines
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While a specific, validated protocol for 6-bromo-5-fluoroquinoline is not detailed in the provided search results, established methods for analogous bromo-quinolines can be adapted. A common and effective approach involves a multi-step sequence starting from a substituted aniline.
Generalized Synthetic Workflow
The synthesis of a bromo-substituted quinolin-4-ol, a key intermediate, often follows a pathway involving condensation and subsequent thermal cyclization. This intermediate can then be further modified to yield the desired halogenated quinoline.
Caption: Generalized synthetic pathway for producing halogenated quinolines.
Experimental Protocol: Synthesis of 6-Bromoquinolin-4-ol (Intermediate)
This protocol, adapted from the synthesis of 6-bromo-4-iodoquinoline, outlines the formation of a key precursor.[9]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Meldrum's acid (1 equivalent) in triethyl orthoformate.
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Addition of Aniline: Heat the mixture to reflux. Slowly add a solution of the appropriately substituted bromo-fluoro-aniline (e.g., 4-bromo-3-fluoroaniline for the target compound) in triethyl orthoformate.
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Condensation: Maintain the reflux for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC). A precipitate will form.
-
Isolation of Intermediate: Cool the reaction mixture and collect the solid product by vacuum filtration. Purify the intermediate by recrystallization from a suitable solvent like methanol.[10]
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Cyclization: Add the purified intermediate portion-wise to preheated diphenyl ether at approximately 250 °C.
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Product Formation: Gas evolution indicates the progress of the cyclization. After the reaction ceases, cool the mixture.
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Precipitation and Isolation: Add petroleum ether to precipitate the crude 6-bromo-5-fluoroquinolin-4-ol. Collect the solid by filtration and wash thoroughly.
Causality Note: The high temperature in the cyclization step is necessary to overcome the activation energy for the intramolecular ring-closure, leading to the formation of the stable quinoline ring system. The use of a high-boiling solvent like diphenyl ether facilitates achieving the required temperature.[9]
Applications in Drug Discovery and Development
The fluoroquinolone scaffold is a well-established pharmacophore in antibacterial drug design.[11][12] The introduction of bromine and fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making 6-bromo-5-fluoroquinoline a valuable starting material for creating novel therapeutics.
Role as a Synthetic Intermediate
6-Bromo-5-fluoroquinoline serves as a versatile intermediate for introducing the quinoline core into larger, more complex molecules. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
Caption: Workflow from building block to biological evaluation.
Potential Therapeutic Areas
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Antibacterial Agents: Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication.[13] Modifications on the quinoline ring, such as those enabled by 6-bromo-5-fluoroquinoline, can enhance potency and broaden the spectrum of activity against resistant strains.[13][14]
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Anticancer Agents: The quinoline structure is also a key component of several anticancer drugs. Some fluoroquinolone derivatives have shown antiproliferative effects, potentially by inhibiting human topoisomerase II, an enzyme crucial for cancer cell replication.[15]
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Antiviral and Antiparasitic Agents: The versatility of the quinoline scaffold has led to its exploration in the development of drugs against a range of other pathogens.
Analytical Characterization
Confirming the identity and purity of 6-bromo-5-fluoroquinoline is essential. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
While specific spectra for 6-bromo-5-fluoroquinoline were not found, the expected spectroscopic features can be predicted based on its structure and data from related fluoroquinolone compounds.
Table 2: Expected Analytical Characteristics
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline ring would appear as a series of doublets and multiplets in the downfield region (typically 7.0-9.0 ppm). The coupling patterns would be complex due to ¹H-¹H and ¹H-¹⁹F coupling. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline core. Carbons bonded to fluorine and bromine would show characteristic shifts and C-F coupling. |
| ¹⁹F NMR | A singlet or a doublet (due to coupling with an adjacent proton) is expected, providing a clear diagnostic signal for the presence and environment of the fluorine atom.[16] |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
| UV-Vis Spectroscopy | Fluoroquinolones typically exhibit strong UV absorbance due to the conjugated aromatic system.[16][17] |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic ring, and C-F and C-Br stretching vibrations. |
Protocol: Sample Preparation for NMR Analysis
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Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-bromo-5-fluoroquinoline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard.
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Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
Safety and Handling
Halogenated organic compounds require careful handling. While specific toxicology data for 6-bromo-5-fluoroquinoline is not available, data for similar compounds should inform safety procedures.
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Hazard Classifications (for related compounds): Acute toxicity (oral), skin irritation, and serious eye damage are potential hazards.[8]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
6-Bromo-5-fluoroquinoline is a strategically designed building block with significant potential for the synthesis of novel pharmaceutical agents. Its defined chemical structure and the reactivity of its halogen substituents provide medicinal chemists with a powerful tool for developing new generations of drugs, particularly in the areas of infectious diseases and oncology. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in research and development.
References
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- ResearchGate. (2025, August 3). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.
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